

## A Comparative Guide to GD2-Targeted Therapies in Pediatric Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The disialoganglioside GD2 has emerged as a critical therapeutic target in a range of pediatric solid tumors. Its high expression on the surface of neuroblastoma cells and other pediatric malignancies, coupled with its limited presence in normal tissues, has made it an attractive candidate for targeted immunotherapy. This guide provides a comprehensive comparison of the efficacy of various GD2-targeted therapies, supported by experimental data from pivotal clinical trials. We delve into the detailed methodologies of these trials and visualize the intricate signaling pathways and experimental workflows to offer a clear and objective overview for the scientific community.

# Efficacy of GD2-Targeted Therapies: A Quantitative Comparison

The clinical landscape of GD2-targeted therapies is dominated by monoclonal antibodies, such as dinutuximab and naxitamab, and the rapidly evolving field of CAR T-cell therapy. The following tables summarize the quantitative outcomes of key clinical trials, offering a side-by-side comparison of their efficacy in neuroblastoma, osteosarcoma, and Ewing sarcoma.

## Table 1: Efficacy of Dinutuximab in High-Risk Neuroblastoma (COG ANBL0032)



| Endpoint                            | Dinutuximab +<br>Isotretinoin (n=114) | Isotretinoin Alone<br>(n=112) | p-value     |
|-------------------------------------|---------------------------------------|-------------------------------|-------------|
| 2-Year Event-Free<br>Survival (EFS) | 66%                                   | 46%                           | <0.001[1]   |
| 5-Year Event-Free<br>Survival (EFS) | 56.6% ± 4.7%                          | 46.1% ± 5.1%                  | 0.042[2][3] |
| 2-Year Overall<br>Survival (OS)     | 86%                                   | 75%                           | <0.01[1]    |
| 5-Year Overall<br>Survival (OS)     | 73.2% ± 4.2%                          | 56.6% ± 5.1%                  | 0.045[2]    |

Table 2: Efficacy of Naxitamab in Relapsed/Refractory High-Risk Neuroblastoma



| Clinical<br>Trial                            | Patient<br>Populatio<br>n                                      | Overall<br>Respons<br>e Rate<br>(ORR) | Complete<br>Respons<br>e (CR) | Partial<br>Respons<br>e (PR) | 1-Year<br>Progressi<br>on-Free<br>Survival<br>(PFS) | 1-Year<br>Overall<br>Survival<br>(OS) |
|----------------------------------------------|----------------------------------------------------------------|---------------------------------------|-------------------------------|------------------------------|-----------------------------------------------------|---------------------------------------|
| Study 201<br>(NCT0336<br>3373)               | R/R HR-<br>NB with<br>bone/bone<br>marrow<br>disease<br>(n=52) | 50% (95%<br>CI: 36-<br>64%)[4][5]     | 38%[4][5]                     | 12%[5]                       | 35% (95%<br>CI: 16-<br>54%)[5]                      | 93% (95%<br>CI: 80-<br>98%)[4][5]     |
| Study 12-<br>230<br>(Primary<br>Refractory)  | Primary<br>Refractory<br>HR-NB<br>(n=28)                       | 78%[6]                                | -                             | -                            | 50% (2-<br>year)                                    | -                                     |
| Study 12-<br>230<br>(Relapsed/<br>Resistant) | Relapsed NB resistant to salvage therapy (n=35)                | 37%[6]                                | -                             | -                            | 36% (2-<br>year)                                    | -                                     |

R/R HR-NB: Relapsed/Refractory High-Risk Neuroblastoma

## Table 3: Efficacy of GD2 CAR T-Cell Therapy in Relapsed/Refractory Neuroblastoma



| Clinical<br>Trial                | Patient<br>Population                         | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) | 3-Year<br>Event-Free<br>Survival<br>(EFS) | 3-Year<br>Overall<br>Survival<br>(OS) |
|----------------------------------|-----------------------------------------------|-----------------------------------|------------------------------|-------------------------------------------|---------------------------------------|
| Phase 1/2<br>(NCT033730<br>97)   | R/R High-<br>Risk<br>Neuroblasto<br>ma (n=27) | 63%[7]                            | 9 patients[7]                | 36% (at<br>recommende<br>d dose)[7]       | 60% (at<br>recommende<br>d dose)[7]   |
| Updated Phase 1/2 (NCT033730 97) | R/R High-<br>Risk<br>Neuroblasto<br>ma (n=54) | 66%[8]                            | 37% (at 6<br>weeks)[8]       | 53% (low<br>disease<br>burden)            | 68% (low<br>disease<br>burden)        |

Table 4: Efficacy of GD2-Targeted Therapy in Other

**Pediatric Solid Tumors** 

| Tumor Type    | Therapy                                                                  | Clinical Trial                         | Key Findings                                                                          |
|---------------|--------------------------------------------------------------------------|----------------------------------------|---------------------------------------------------------------------------------------|
| Osteosarcoma  | GD2BATs (anti-CD3 x<br>anti-GD2 bispecific<br>antibody armed T<br>cells) | Phase 1/2<br>(NCT02173093)             | Median OS of 18.0<br>months (Phase 1) and<br>31.2 months (limited<br>Phase 2).[9][10] |
| Ewing Sarcoma | Dinutuximab beta +<br>Chemotherapy                                       | Case Series                            | 3 patients with metastatic, GD2-positive ES achieved complete remission.  [11]        |
| Ewing Sarcoma | Dinutuximab beta +<br>Doxorubicin                                        | Preclinical (Xenograft<br>mouse model) | 86% tumor growth suppression with combination therapy. [12]                           |

### **Experimental Protocols**



A clear understanding of the experimental design is paramount for interpreting clinical trial data. Below are the methodologies for the key studies cited.

#### Dinutuximab (COG ANBL0032) Experimental Protocol

The Children's Oncology Group (COG) study ANBL0032 was a Phase III randomized, open-label, multicenter trial.[13][14]

- Patient Population: Children with high-risk neuroblastoma who had achieved at least a partial response to induction therapy followed by myeloablative consolidation with stem cell rescue.
   [15]
- Treatment Arms:
  - Immunotherapy Arm: Five cycles of dinutuximab (17.5 mg/m²/day as a 10-20 hour intravenous infusion for 4 consecutive days) administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-2 (IL-2), in addition to six cycles of isotretinoin.[13][15]
  - Control Arm: Six cycles of isotretinoin alone.[13]
- Endpoints: The primary endpoints were event-free survival (EFS) and overall survival (OS).
   [14]

#### Naxitamab (Study 201) Experimental Protocol

Study 201 (NCT03363373) was a Phase II, single-arm, open-label, multicenter trial.[5][16]

- Patient Population: Pediatric and adult patients with relapsed/refractory high-risk neuroblastoma with disease limited to the bone or bone marrow who had demonstrated a partial response, minor response, or stable disease to prior therapy.[6][17]
- Treatment Regimen: Naxitamab was administered at a dose of 3 mg/kg/day via intravenous infusion on days 1, 3, and 5 of each 4-week cycle. This was given in combination with GM-CSF.[18]
- Endpoints: The primary endpoint was the overall response rate (ORR). Secondary endpoints included duration of response, progression-free survival (PFS), and overall survival (OS).[19]





## GD2 CAR T-Cell Therapy (NCT03373097) Experimental Protocol

This was a Phase 1/2 clinical trial investigating the safety and efficacy of third-generation GD2-targeting CAR T-cells (GD2-CART01).[7]

- Patient Population: Children and young adults with relapsed or refractory high-risk neuroblastoma.[7] An exploratory cohort of patients with other GD2-positive solid tumors was also included.[20]
- Treatment Protocol:
  - Leukapheresis: Collection of the patient's T-cells.
  - CAR T-Cell Manufacturing: T-cells were genetically engineered to express a chimeric antigen receptor targeting GD2. The construct also included CD28 and 4-1BB costimulatory domains and an inducible caspase 9 safety switch.[7]
  - Lymphodepleting Chemotherapy: Patients received a conditioning regimen to prepare their immune system for the CAR T-cell infusion.[20]
  - CAR T-Cell Infusion: A single infusion of GD2-CART01 was administered. The recommended Phase 2 dose was 10 x 10<sup>6</sup> CAR-positive T cells/kg.[7]
- Endpoints: The primary endpoints were safety, maximum tolerated dose, and overall response rate. Secondary endpoints included overall survival and event-free survival.[8]

# Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in GD2-targeted therapy, we provide the following diagrams created using the DOT language.

#### **GD2 Signaling Pathway and Therapeutic Intervention**

The ganglioside GD2 is not merely a passive marker on the cell surface; it actively participates in signaling pathways that promote tumor cell proliferation, migration, and survival.[21][22] Anti-



GD2 therapies intervene in these processes through various mechanisms.



Click to download full resolution via product page

Caption: GD2 signaling promotes tumor growth, while therapies induce cell death.



## Experimental Workflow of a GD2 CAR T-Cell Clinical Trial

The journey of a patient through a GD2 CAR T-cell clinical trial involves several intricate steps, from initial screening to long-term follow-up. This diagram outlines a typical workflow.



Click to download full resolution via product page

Caption: Workflow of a typical GD2 CAR T-cell clinical trial.

#### Conclusion

GD2-targeted immunotherapy has significantly improved outcomes for children with high-risk neuroblastoma, with dinutuximab and naxitamab now established as important therapeutic



options. The emergence of GD2 CAR T-cell therapy offers further hope, particularly for patients with relapsed or refractory disease. While the efficacy in other pediatric solid tumors like osteosarcoma and Ewing sarcoma is still under active investigation, the initial findings are promising and warrant further clinical trials. This guide provides a foundational understanding of the current landscape of GD2-targeted therapies, offering valuable insights for researchers and clinicians working to advance the treatment of pediatric cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Kids with High-Risk Neuroblastoma Benefit from Dinutuximab NCI [cancer.gov]
- 2. Long-term follow-up of a Phase III Study of ch14.18 (Dinutuximab) + Cytokine Immunotherapy in Children with High-risk Neuroblastoma: Children's Oncology Group Study ANBL0032 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Follow-up of a Phase III Study of ch14.18 (Dinutuximab) + Cytokine Immunotherapy in Children with High-Risk Neuroblastoma: COG Study ANBL0032 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. The anti-GD2 monoclonal antibody naxitamab plus GM-CSF for relapsed or refractory high-risk neuroblastoma: a phase 2 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. medscape.com [medscape.com]
- 9. Targeting refractory/recurrent neuroblastoma and osteosarcoma with anti-CD3×anti-GD2 bispecific antibody armed T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. osteosarcomanow.org [osteosarcomanow.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]



- 14. Efficacy and Clinical Trial Data | Unituxin® (dinutuximab) Injection [unituxin.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Outpatient administration of naxitamab in combination with granulocyte-macrophage colony-stimulating factor in patients with refractory and/or relapsed high-risk neuroblastoma: Management of adverse events PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncozine.com [oncozine.com]
- 18. ascopubs.org [ascopubs.org]
- 19. targetedonc.com [targetedonc.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Guide to GD2-Targeted Therapies in Pediatric Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8261863#efficacy-of-gd2-targeted-therapy-in-different-pediatric-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com